molecular formula C10H14N4O3 B10962038 (1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone

(1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone

Cat. No.: B10962038
M. Wt: 238.24 g/mol
InChI Key: HGRCCBKXBDNGPL-UHFFFAOYSA-N
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Description

(1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone is a chemical compound that features a pyrazole ring substituted with a nitro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone typically involves the reaction of 1-methyl-4-nitropyrazole with piperidin-1-ylmethanone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Alkylation: Attachment of the piperidine ring to the pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The nitro group and piperidine ring may play crucial roles in binding to enzymes or receptors, modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with nitro groups and piperidine rings, such as:

  • 1-Methyl-4-nitropyrazole
  • Piperidin-1-ylmethanone derivatives

Uniqueness

(1-Methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine ring makes it a versatile compound for various applications.

Conclusion

This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover new possibilities for its use.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C10H14N4O3/c1-12-7-8(14(16)17)9(11-12)10(15)13-5-3-2-4-6-13/h7H,2-6H2,1H3

InChI Key

HGRCCBKXBDNGPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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